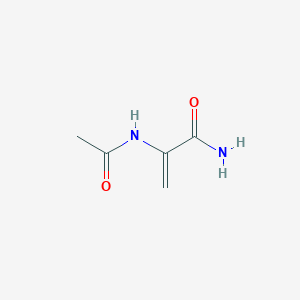
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are fused with phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
The synthesis of Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized in the presence of ethyl bromoacetate to yield the final product . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Análisis De Reacciones Químicas
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and proteins that are crucial for cell proliferation and survival. For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparación Con Compuestos Similares
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl (2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar structure but includes a pyrimidine ring, which may confer different biological activities.
Ethyl (2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound contains a thienyl group, which can affect its chemical reactivity and biological properties.
Propiedades
Número CAS |
137576-93-3 |
|---|---|
Fórmula molecular |
C21H17N3O2S |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
ethyl 2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-21(25)18-14-27-20(22-18)17-13-24(16-11-7-4-8-12-16)23-19(17)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
Clave InChI |
IPFMOSSSVHTBLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


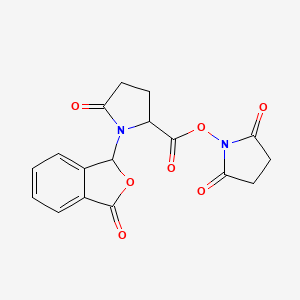
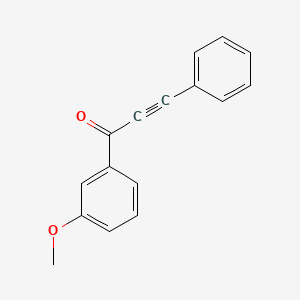
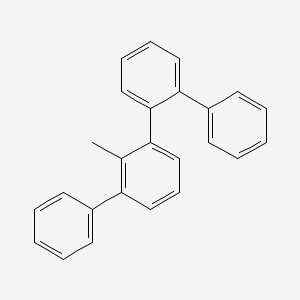
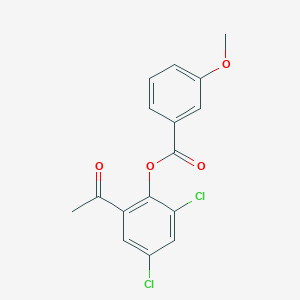
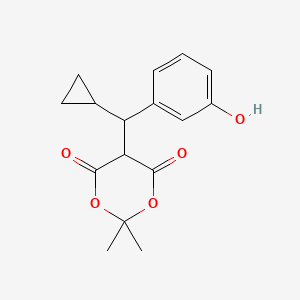
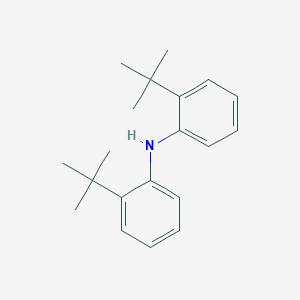
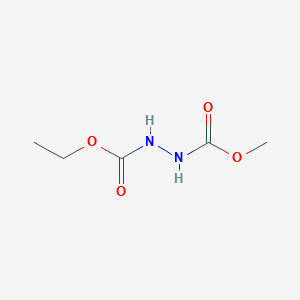
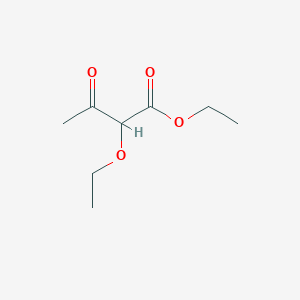
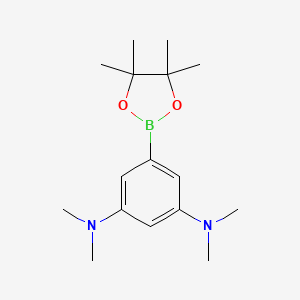
![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)

